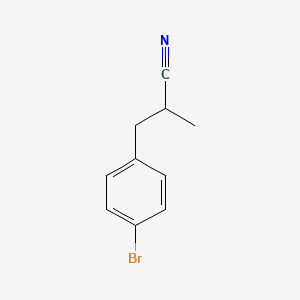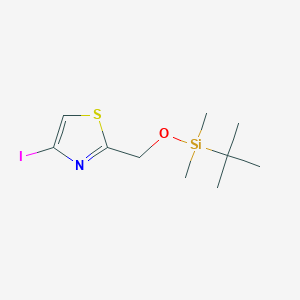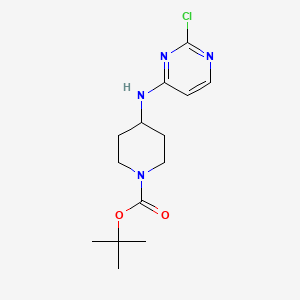
tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
概要
説明
“tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate” is a chemical compound with the empirical formula C14H20ClN3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “this compound” is 312.799 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(Cl)=C2 .
作用機序
The exact mechanism of action of tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate is not fully understood. However, it is believed to exert its biological activities by modulating specific molecular targets in the cells. The compound has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and interfere with viral replication. The compound has also been shown to modulate certain signaling pathways that are involved in cellular growth and differentiation.
実験室実験の利点と制限
One of the major advantages of using tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate in lab experiments is its high potency and selectivity. The compound exhibits a strong biological activity at low concentrations, making it an ideal candidate for drug development studies. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
将来の方向性
Several future directions for research on tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate can be identified. One of the potential areas of investigation is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the evaluation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections. Further studies are also needed to elucidate the exact mechanism of action of this compound and its effects on specific molecular targets in the cells.
科学的研究の応用
Tert-Butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been evaluated for its anticancer, anti-inflammatory, and antiviral activities. Several studies have reported the potential of this compound as a promising drug candidate for the treatment of various diseases.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-5-10(6-9-19)17-11-4-7-16-12(15)18-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEUJMDPPLHAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


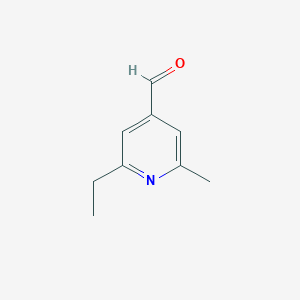

![6-Bromospiro[chroman-2,4'-piperidine]](/img/structure/B3310198.png)
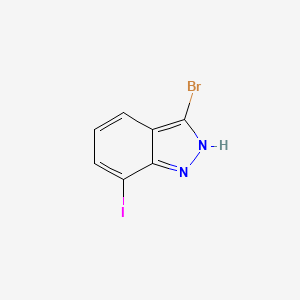


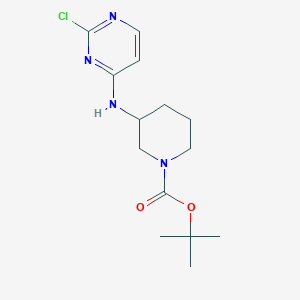
![2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B3310248.png)
![Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3310250.png)
